molecular formula C13H19BrN2 B1424089 5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine CAS No. 1220038-76-5

5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine

Cat. No. B1424089
M. Wt: 283.21 g/mol
InChI Key: SXNIEIBSIQCADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine is a chemical compound with the molecular formula C13H19BrN2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine consists of a pyridine ring substituted with a bromine atom at the 5th position and N-cyclohexyl-N-ethyl groups . The exact mass of the molecule is 282.073151 Da .


Physical And Chemical Properties Analysis

The molecular weight of 5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine is 283.21 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Derivatives

5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine derivatives have been synthesized in various studies, demonstrating its role in the creation of novel compounds. For instance, N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives were synthesized using a solvent-free method, showing the compound's utility in producing imidazo[1,2-a]pyridin derivatives (Ghorbani‐Vaghei & Amiri, 2014). Similarly, amination of aryl halides under copper catalysis has been explored, with bromopyridine being converted into aminopyridine, showcasing its potential in copper-catalyzed reactions (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Catalysis and Chemical Transformations

The compound has been used in various catalytic processes and chemical transformations. For example, selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex utilized 5-bromo-2-chloropyridine, indicating its role in chemoselective amination processes (Ji, Li, & Bunnelle, 2003). The synthesis of spiroaziridines from primary amines and bromo-cycloalkylidene acetates under high pressure also highlights its application in creating novel nitrogen-containing ring structures (Rulev & Maddaluno, 2001).

Material Synthesis

The compound has been utilized in the synthesis of materials. For example, the preparation of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation in large-scale production demonstrates its use in material synthesis processes (Agosti et al., 2017).

Drug Discovery Intermediates

It has also served as an intermediate in drug discovery, as shown in the synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, highlighting its potential in pharmaceutical research (Li, Lu, Shen, & Shi, 2012).

properties

IUPAC Name

5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-2-16(12-6-4-3-5-7-12)13-9-8-11(14)10-15-13/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNIEIBSIQCADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260482
Record name 5-Bromo-N-cyclohexyl-N-ethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine

CAS RN

1220038-76-5
Record name 5-Bromo-N-cyclohexyl-N-ethyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-cyclohexyl-N-ethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.